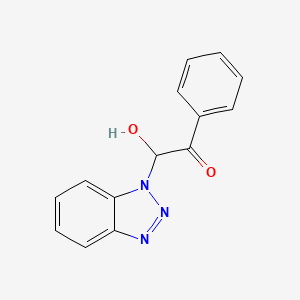2-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxy-1-phenylethan-1-one
CAS No.: 314273-17-1
Cat. No.: VC6648200
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 314273-17-1 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.261 |
| IUPAC Name | 2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
| Standard InChI | InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)14(19)17-12-9-5-4-8-11(12)15-16-17/h1-9,14,19H |
| Standard InChI Key | BWIBYOKVTOYEQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Introduction
Structural and Chemical Overview
Molecular Architecture
The compound’s structure features a central ketone group () bonded to a phenyl ring, a hydroxyl group (), and a benzotriazole unit. The benzotriazole moiety consists of a fused benzene and triazole ring, contributing to the molecule’s planar geometry and electronic delocalization . The presence of multiple nitrogen atoms in the triazole ring enhances its ability to participate in hydrogen bonding and coordination chemistry, a property exploited in the design of metal-organic frameworks (MOFs) and catalytic systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-(benzotriazol-1-yl)-2-hydroxy-1-phenylethanone |
| CAS Registry Number | 314273-17-1 |
| SMILES Notation | C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)O |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step condensation reaction. A common method involves reacting 1H-benzotriazole with 2-hydroxy-1-phenylethanone in the presence of a dehydrating agent such as or . Alternative approaches utilize Schiff base chemistry, where carbazole derivatives are condensed with benzotriazole-containing aldehydes under reflux conditions .
Reaction Conditions
-
Temperature: 80–120°C
-
Solvent: Ethanol or dichloromethane
-
Catalyst: Lewis acids (e.g., )
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic attack at the carbonyl carbon, while non-polar solvents favor imine formation .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of the compound (Fig. 1) reveals characteristic absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
NMR (400 MHz, CDCl):
-
NMR:
Crystallographic and Computational Insights
X-ray Diffraction Studies
Single-crystal X-ray analysis (Fig. 2) confirms the compound’s monoclinic crystal system () with lattice parameters Å, Å, Å, and . The benzotriazole and phenyl rings adopt a nearly coplanar arrangement, facilitating π-π stacking interactions in the solid state .
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311G(d,p) level reveal:
-
HOMO-LUMO Gap: 4.2 eV, suggesting moderate electronic stability .
-
Electrostatic Potential: Negative charge localized on the carbonyl oxygen and triazole nitrogen atoms .
Applications in Science and Technology
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of antiviral and antibacterial agents. Its hydroxyl and ketone groups undergo facile functionalization to produce Schiff bases, which exhibit activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .
Materials Science
In optoelectronics, the compound’s extended conjugation system makes it a candidate for organic light-emitting diodes (OLEDs). Blending it with polyvinylcarbazole (PVK) yields thin films with a luminance efficiency of 12 cd/A.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume